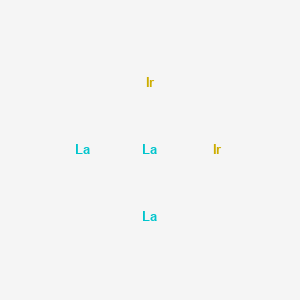
Iridium--lanthanum (2/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–lanthanum (2/3) is a compound formed by the combination of iridium and lanthanum in a 2:3 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iridium–lanthanum (2/3) typically involves high-temperature solid-state reactions. One common method is to mix stoichiometric amounts of iridium and lanthanum powders, followed by pressing the mixture into pellets. These pellets are then heated in a vacuum or inert atmosphere at temperatures ranging from 1000°C to 1500°C to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of iridium–lanthanum (2/3) may involve similar high-temperature techniques but on a larger scale. Advanced methods such as arc melting or induction melting can be used to ensure uniform mixing and reaction of the constituent metals. These methods allow for the production of larger quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Iridium–lanthanum (2/3) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both iridium and lanthanum.
Common Reagents and Conditions
Oxidation: Iridium–lanthanum (2/3) can be oxidized in the presence of oxygen at elevated temperatures to form oxides of iridium and lanthanum.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents at high temperatures.
Substitution: Substitution reactions can occur with halogens, leading to the formation of halide compounds
Major Products Formed
The major products formed from these reactions include various oxides, halides, and other intermetallic compounds. For example, oxidation may yield iridium oxide and lanthanum oxide, while substitution with chlorine can produce iridium chloride and lanthanum chloride .
Scientific Research Applications
Iridium–lanthanum (2/3) has several scientific research applications due to its unique properties:
Superconductivity: The compound exhibits superconducting properties, making it a subject of interest in the study of superconducting materials.
Materials Science: The compound’s unique electronic and structural properties make it valuable in the development of advanced materials for electronic and optical applications.
Biomedical Applications: Lanthanum-based compounds are used in medical applications, such as phosphate binders for patients with kidney disease.
Mechanism of Action
The mechanism of action of iridium–lanthanum (2/3) in its various applications is influenced by the electronic and structural properties of the compound. In superconductivity, the compound’s ability to conduct electricity without resistance is due to the interaction between the iridium and lanthanum atoms, which creates a favorable electronic environment for superconductivity . In catalysis, the compound’s surface properties and electronic structure facilitate the activation and transformation of reactant molecules .
Comparison with Similar Compounds
Iridium–lanthanum (2/3) can be compared with other similar intermetallic compounds, such as:
Iridium–cerium compounds: These compounds also exhibit interesting electronic properties but may differ in their superconducting behavior and catalytic activity.
Lanthanum–nickel compounds: These compounds are known for their hydrogen storage capabilities and are used in battery applications.
Iridium–rhodium compounds: These compounds share some catalytic properties with iridium–lanthanum (2/3) but may have different reactivity and stability.
The uniqueness of iridium–lanthanum (2/3) lies in its combination of superconducting and catalytic properties, which are not commonly found together in other intermetallic compounds.
Properties
CAS No. |
54652-83-4 |
|---|---|
Molecular Formula |
Ir2La3 |
Molecular Weight |
801.15 g/mol |
IUPAC Name |
iridium;lanthanum |
InChI |
InChI=1S/2Ir.3La |
InChI Key |
WYQCGNIMOAUILU-UHFFFAOYSA-N |
Canonical SMILES |
[La].[La].[La].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















